1,3-Benzodioxole-4-carbaldehyde
Overview
Description
1,3-Benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of benzodioxole, which is a heterocyclic compound containing a methylenedioxy functional group. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-carbaldehyde can be synthesized through several methods. One common method involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxybenzaldehyde with dibromomethane . The reaction typically requires a base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite catalysts. The acetalization and ketalization of various aldehydes and ketones with catechol using HY zeolite as a catalyst have been studied . This method offers high conversion and selectivity under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 1,3-Benzodioxole-4-carboxylic acid.
Reduction: 1,3-Benzodioxole-4-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Benzodioxole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential cytotoxic and antiparasitic activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-4-carbaldehyde and its derivatives involves several molecular targets and pathways:
Antitumor Activity: It induces apoptosis in cancer cells by inhibiting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).
Antiparasitic Activity: It exhibits trypanocidal and leishmanicidal activities by interfering with the metabolic pathways of the parasites.
Comparison with Similar Compounds
1,3-Benzodioxole-4-carbaldehyde can be compared with other similar compounds such as:
1,3-Benzodioxole: The parent compound, which lacks the aldehyde functional group.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
184360-97-2 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(E)-4-(1,3-benzodioxol-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1-5H,6-7H2,(H,12,13)/b4-2+ |
InChI Key |
ARZFDEQRBWNHES-DUXPYHPUSA-N |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C/CC(=O)O |
SMILES |
C1OC2=CC=CC(=C2O1)C=O |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=CCC(=O)O |
7797-83-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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